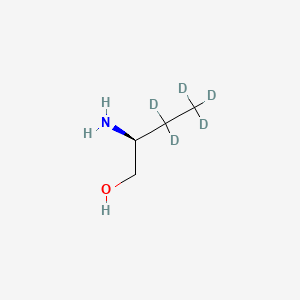

L-2-Aminobutanol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use As an Internal Standard in Mass Spectrometry:

Deuterated compounds are frequently used as internal standards (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) sigmaaldrich.comresearchgate.netscispace.com. The principle involves adding a known amount of the labeled standard to a sample before extraction and analysis. Because the deuterated standard behaves chemically and chromatographically almost identically to the analyte but is distinguishable by its mass, it compensates for variations in sample preparation, extraction efficiency, and ionization suppression during MS detection.

A typical data table for such an application would involve calibration curves generated by analyzing mixtures of known analyte concentrations and a fixed concentration of the deuterated internal standard. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration.

Example Data Table: Calibration Curve for L-2-Aminobutanol Quantification using L-2-Aminobutanol-d5 as Internal Standard

| Analyte:L-2-Aminobutanol (µM) | IS:this compound (µM) | Analyte/IS Signal Ratio | Linearity (R²) |

| 0.5 | 1.0 | 0.52 | |

| 1.0 | 1.0 | 1.05 | |

| 2.0 | 1.0 | 2.08 | |

| 5.0 | 1.0 | 5.15 | 0.998 |

| 10.0 | 1.0 | 10.30 |

Note: The signal ratio is typically calculated as (Peak Area of Analyte) / (Peak Area of Internal Standard). The linearity (R²) indicates how well the data points fit a straight line, demonstrating the reliability of the internal standard.

Potential Kinetic Isotope Effect Kie Studies:

While direct KIE studies for L-2-aminobutanol-d5 are not explicitly detailed, deuterium (B1214612) labeling in amino alcohols can be used to study enzymatic reactions. For instance, if an enzyme catalyzes a reaction involving the cleavage of a C-H bond at a deuterated position in L-2-aminobutanol, a primary kinetic isotope effect (kH/kD > 1) would be observed symeres.comunam.mxwikipedia.org. This indicates that the C-D bond breaking is part of the rate-determining step.

Hypothetical KIE Data for an Enzymatic Reaction:

| Substrate | Reaction Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| L-2-Aminobutanol | k(H) = 1.5 x 10⁻³ s⁻¹ | N/A | Baseline rate |

| This compound | k(D) = 0.3 x 10⁻³ s⁻¹ | 5.0 | C-D bond cleavage is rate-limiting at deuterated site |

Mass Spectrometry Fragmentation Patterns:

In mass spectrometry, the presence of deuterium (B1214612) atoms leads to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. This mass shift is fundamental for distinguishing the labeled compound from its unlabeled counterpart.

Academic Research Applications of L 2 Aminobutanol D5 in Mechanistic Organic and Biochemical Studies

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect (KIE) Investigations Utilizing L-2-Aminobutanol-d5

Kinetic isotope effects are a cornerstone of mechanistic organic chemistry, providing quantitative data on the rate-determining steps of reactions. By comparing the reaction rates of a deuterated compound like this compound with its non-deuterated counterpart, researchers can infer which bonds are being broken or formed in the transition state. The magnitude of the observed KIE is directly related to the change in vibrational frequencies upon isotopic substitution, which is governed by the reduced mass of the isotopically substituted atoms wikipedia.orgprinceton.edumdpi.comillinois.edu.

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is directly involved in the bond-breaking or bond-making process in the rate-determining step of a reaction wikipedia.orgmdpi.comscribd.comias.ac.in. For this compound, PKIEs would be particularly informative if reactions involve the cleavage of the C-H or C-D bonds within the molecule. A significant PKIE (kH/kD > 1) indicates that the C-D bond cleavage is slower than C-H bond cleavage, suggesting that this specific bond is being broken in the rate-limiting step wikipedia.orgias.ac.in. Studies employing this compound could quantify the extent of C-H/C-D bond breakage in various organic transformations, such as oxidation, reduction, or substitution reactions, by measuring the ratio of rate constants for the deuterated and non-deuterated species wikipedia.orgillinois.edu.

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is not directly at the bond-breaking or bond-making site but is located at a stereocenter or an adjacent atom wikipedia.orglibretexts.org. These effects arise from changes in vibrational frequencies, particularly bending and torsional modes, as the atom bearing the isotope undergoes a change in hybridization (e.g., sp3 to sp2) in the transition state wikipedia.org. If this compound is used in reactions where the chiral center or adjacent carbons are involved in rehybridization, SKIEs can provide insights into the stereochemical course of the reaction and the nature of the transition state wikipedia.orglibretexts.org. For instance, an alpha-SKIE (α-SKIE) would be observed if the isotope is on a carbon atom that changes its hybridization from sp3 to sp2 in the transition state wikipedia.org.

The combination of solvent isotope effects (SIEs) with substrate KIEs offers a more comprehensive understanding of reaction mechanisms, especially in enzymatic catalysis nih.gov. SIEs are measured by comparing reaction rates in H2O versus D2O nih.govmdpi.com. When this compound is used as a substrate, measuring its KIEs in both H2O and D2O can reveal the extent to which solvent-exchangeable protons are involved in the rate-determining step or in equilibria preceding it nih.govmdpi.comicm.edu.pl. For example, a significant change in the substrate KIE when the solvent is switched from H2O to D2O can indicate proton transfer events occurring in concert with or prior to the rate-limiting step involving the substrate nih.govd-nb.info.

Research into Derivatization and Advanced Analogues of this compound

Incorporation of Deuterated Chiral Amino Alcohol Moieties into Complex Molecular Architectures and Biosynthetically Relevant Compounds

The utility of this compound in advanced chemical research stems from its unique combination of chirality and isotopic labeling. As a deuterated chiral amino alcohol, it serves as a valuable building block and tracer in the synthesis of complex molecular architectures and the study of biosynthetically relevant compounds. The deuterium (B1214612) atoms, typically incorporated into the alkyl chain (e.g., CD3-CH2-CH(NH2)-CH2OH), allow for precise tracking of the molecule's fate through various chemical transformations and biological pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The inherent chirality of this compound is crucial for studies requiring stereochemical control and analysis, particularly in the synthesis of enantiomerically pure compounds.

This compound: Properties and Utility

This compound is a chiral molecule with the chemical formula C4H6D5NO and a molecular weight of approximately 94.17 g/mol nih.govglpbio.comscbt.com. The "d5" designation indicates the presence of five deuterium atoms, which replace hydrogen atoms at specific positions within the molecule. This isotopic enrichment is paramount for mechanistic studies, as the carbon-deuterium bond is stronger and more stable than a carbon-hydrogen bond, leading to distinct spectroscopic signatures and altered metabolic profiles that can be readily detected and quantified. Its structure features a primary alcohol and a primary amine group, along with a chiral center at the C2 position, making it a versatile synthon in organic synthesis nih.goviris-biotech.deiris-biotech.de.

Synthetic Strategies for Incorporation

The incorporation of this compound into more complex molecular architectures typically involves standard organic synthesis methodologies. These can include amide bond formation by reacting the amine group with carboxylic acids or their activated derivatives, esterification of the alcohol group, or its use as a nucleophile in various coupling reactions. For instance, this compound can be employed in peptide synthesis to introduce modified amino acid residues or in the construction of chiral ligands for asymmetric catalysis. The deuterium labeling remains intact throughout these synthetic steps, ensuring its utility as a tracer in subsequent studies. Research into the synthesis of chiral amino alcohols, in general, highlights the efficiency and stereoselectivity achievable through both chemical and biocatalytic routes, with enzymatic methods offering a greener alternative that can avoid tedious protection/deprotection steps jove.com.

Applications in Complex Molecular Architectures

This compound can be integrated into a wide array of complex molecular architectures, including pharmaceutical intermediates, natural product analogs, and advanced materials. Its chiral nature is particularly valuable in the synthesis of enantiomerically pure compounds, where stereochemistry dictates biological activity or material properties. For example, it could serve as a chiral building block in the total synthesis of complex natural products that contain similar amino alcohol motifs. In medicinal chemistry, it might be incorporated into drug candidates to study their pharmacokinetic properties, metabolic pathways, or to enhance their stability through kinetic isotope effects google.comresearchgate.netrsc.org. The deuterium label allows researchers to trace the molecule's journey through synthetic sequences and into final products, confirming structural integrity and quantifying incorporation levels.

Applications in Biosynthetically Relevant Compounds

The deuterated nature of this compound makes it an excellent tool for investigating biosynthetic pathways and studying the behavior of biomolecules. By incorporating this compound into compounds that mimic natural metabolites or are part of biological processes, researchers can track metabolic transformations, enzyme-substrate interactions, and cellular uptake mechanisms. For instance, it could be used in the synthesis of modified amino acids or peptides to probe enzyme active sites or to study protein-ligand interactions. The deuterium label provides a stable, non-radioactive tag that can be followed using mass spectrometry, aiding in the elucidation of complex biochemical reaction mechanisms and the identification of metabolic intermediates google.comrsc.org.

Research Findings and Mechanistic Insights

The use of deuterated compounds like this compound provides critical insights into reaction mechanisms and biological processes. The kinetic isotope effect (KIE) associated with the cleavage of C-D bonds can reveal rate-determining steps in chemical reactions or enzymatic processes. For example, if a C-D bond is involved in the rate-limiting step, the reaction will proceed slower compared to its hydrogen analog, providing direct evidence for the bond's involvement. In biochemical studies, the incorporation of deuterated molecules allows for precise quantification of metabolic flux and the identification of specific metabolic pathways. Studies on deuterated compounds have shown their utility in improving chemoselectivity in chemical reactions by inhibiting undesirable pathways through kinetic isotope effects google.com. Furthermore, deuterated standards are essential for quantitative analysis in fields like lipidomics, simplifying the quantification of biological components by correcting for variability in extraction efficiency rsc.org.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for L-2-Aminobutanol-d5, and how do reaction conditions impact isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated precursor reactions. Key parameters include temperature control (20–25°C for minimal side reactions) and solvent selection (e.g., deuterated methanol or D₂O to prevent proton back-exchange). Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Post-synthesis, purification via column chromatography or recrystallization ensures ≥98% deuterium enrichment.

Q. How should researchers characterize the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze deuterium incorporation at specific positions (e.g., methyl groups) using ¹H-decoupled ²H NMR.

- MS : High-resolution MS (HRMS) confirms molecular weight (122.18 g/mol) and deuterium distribution.

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., -NH₂, -OH) to rule out degradation .

- Sample Preparation : Use inert solvents (e.g., deuterated chloroform) and avoid moisture to prevent hydrolysis .

Q. What role does this compound play in isotopic labeling studies for metabolic pathway tracing?

- Methodological Answer : As a deuterated tracer, it enables tracking of metabolic flux via LC-MS or GC-MS. Researchers administer the compound in cell cultures or animal models, then quantify deuterium retention in metabolites (e.g., amino acids). Control experiments with non-deuterated analogs are critical to distinguish endogenous vs. tracer-derived signals .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize deuterium loss and side-product formation?

- Methodological Answer :

- Reaction Optimization : Use excess deuterium sources (e.g., D₂ gas) and catalysts (e.g., Pd/C) under controlled pH (7–9).

- Solvent Choice : Deuterated solvents (e.g., DMSO-d6) reduce proton contamination.

- Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and inline MS to detect intermediates. Post-purification, quantify residual protons using ¹H NMR integration .

Q. What strategies resolve spectral overlap when analyzing this compound in complex biological matrices?

- Methodological Answer :

- Advanced NMR : Apply 2D techniques (e.g., HSQC, TOCSY) to separate overlapping signals.

- Spike-in Controls : Add known quantities of non-deuterated standards to calibrate MS signals.

- Computational Tools : Use software like MestReNova for spectral deconvolution or machine learning models trained on isotopic patterns .

Q. How does the stability of this compound vary under storage conditions, and what protocols validate degradation kinetics?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS.

- Degradation Markers : Quantify deuterium loss at labile positions (e.g., -OH groups) using isotopic ratio MS.

- Storage Recommendations : Store at –20°C in argon-purged vials to minimize oxidation .

Q. What statistical approaches reconcile contradictory data in tracer studies using this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in isotopic enrichment datasets.

- Error Propagation Models : Account for instrument variability (e.g., MS ion suppression) using Monte Carlo simulations.

- Replication : Perform independent replicates (n ≥ 3) and use mixed-effects models to address batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.